molecular formula C16H17N5O3 B2953816 N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899742-74-6

N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2953816
CAS No.: 899742-74-6
M. Wt: 327.344
InChI Key: CBNXMYSGXHVPFW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-hydroxyethyl group at position 1 and an N-benzyl acetamide moiety at position 3.

Properties

IUPAC Name

N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-7-6-21-15-13(9-19-21)16(24)20(11-18-15)10-14(23)17-8-12-4-2-1-3-5-12/h1-5,9,11,22H,6-8,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNXMYSGXHVPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The pyrazolo[3,4-d]pyrimidine core can be synthesized through the condensation of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide and sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Core Structure R1 (Position 1) R2 (Position 5) Molecular Weight Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 2-Hydroxyethyl N-Benzyl acetamide ~417 (estimated) Polar hydroxyethyl enhances solubility
N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-...acetamide Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl N-1,3-Benzodioxol-5-yl acetamide 417.425 Increased lipophilicity from aromatic groups
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-...acetamide Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl N-Benzodioxol-methyl acetamide 431.4 Steric hindrance from dimethylphenyl
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-...acetamide Pyrazolo[4,3-d]pyrimidine Ethyl + 4-Fluorobenzyl N-Benzyl acetamide 449.5 Positional isomer; fluorobenzyl enhances metabolic stability
Key Observations:
  • Core Isomerism : The positional isomerism between pyrazolo[3,4-d] (target) and pyrazolo[4,3-d] () alters electronic distribution and binding affinity .
  • Substituent Effects: Hydroxyethyl (Target): Improves water solubility compared to lipophilic groups like dimethylphenyl () . Fluorobenzyl (): Introduces metabolic stability via fluorine’s electron-withdrawing effects .

Biological Activity

N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for various biological activities. The structure can be represented as follows:

N benzyl 2 1 2 hydroxyethyl 4 oxo 1H 4H 5H pyrazolo 3 4 d pyrimidin 5 yl acetamide\text{N benzyl 2 1 2 hydroxyethyl 4 oxo 1H 4H 5H pyrazolo 3 4 d pyrimidin 5 yl acetamide}

Key Features:

  • Molecular Formula : C18_{18}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 344.38 g/mol
  • CAS Number : Not specifically listed in the available data.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These values indicate that the compounds exhibit varying degrees of potency against different cancer types .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell growth by inducing apoptosis in cancer cells.
  • Targeting Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with cyclin-dependent kinases (CDKs), potentially leading to cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that may contribute to their anticancer effects by reducing tumor microenvironment inflammation .

Study 1: Antitumor Activity Assessment

A recent study assessed the antitumor activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI-H460 lung cancer cell line. The study reported that certain derivatives demonstrated significant growth inhibition with IC50_{50} values ranging from 10 µM to 30 µM .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of pyrazolo derivatives indicated that modifications at specific positions significantly enhance biological activity. For instance, the introduction of hydroxyl groups improved solubility and bioavailability while maintaining potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For instance, pyrazolo[3,4-d]pyrimidinone scaffolds are functionalized with α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux in polar aprotic solvents like DMF or acetonitrile. Reaction optimization includes temperature control (60–100°C) and stoichiometric ratios (1:1.2 for core:substituent). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons/chemical environments (e.g., benzyl CH₂ at δ ~4.5 ppm, pyrimidinone carbonyl at δ ~165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between pyrazolo and pyrimidinone rings) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Antioxidant activity is assessed via DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid). Structural analogs with electron-donating groups (e.g., hydroxyethyl) show enhanced activity, likely due to hydrogen-bonding interactions with reactive oxygen species. Dose-response studies (10–100 µM) and statistical validation (ANOVA, p < 0.05) are critical .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for reaction efficiency.
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) or Lewis acids (ZnCl₂) to accelerate substitution.
  • Workflow : Monitor reaction progress via TLC/HPLC. Isolate intermediates (e.g., pyrazolo[3,4-d]pyrimidinone precursor) before acetamide coupling .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Structural Validation : Confirm compound purity (HPLC ≥95%) and stereochemistry (circular dichroism).
  • Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times).
  • SAR Analysis : Compare substituent effects (e.g., benzyl vs. fluorobenzyl groups) using molecular docking to predict binding affinities to targets like kinases or oxidoreductases .

Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?

  • Methodological Answer :

  • Quantum Chemistry : DFT calculations (B3LYP/6-31G* basis set) model reaction pathways (e.g., transition states for nucleophilic attack).
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., with ROS1 kinase) using GROMACS .

Q. What mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Methodological Answer :

  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ for xanthine oxidase) under varied pH/temperature.
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in oxidative metabolites.
  • Gene Expression Profiling : RNA-seq identifies upregulated antioxidant genes (e.g., Nrf2 pathway) .

Q. How to evaluate metabolic stability in vitro?

  • Methodological Answer :

  • Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Metabolite ID : UPLC-QTOF-MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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